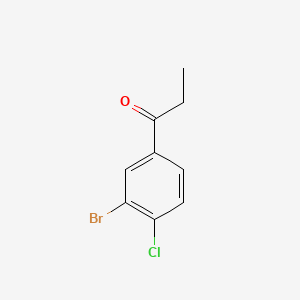

1-(3-Bromo-4-chlorophenyl)propan-1-one

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-chlorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-bromo-4-chlorobenzaldehyde with propanone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of Grignard reagents. For example, 3-bromo-4-chlorobenzyl chloride can be reacted with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent. This intermediate is then treated with propanone to produce the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Bromo-4-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine and chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Inhibition of Enzymes

Research indicates that halogenated compounds similar to 1-(3-Bromo-4-chlorophenyl)propan-1-one demonstrate potential as inhibitors for various enzymes. For instance, studies have shown that such compounds can inhibit monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters. In particular, compounds with similar structures have been evaluated for their ability to selectively inhibit MAO-B, which is significant for treating neurological disorders like Parkinson's disease .

2. Antioxidant Activity

The compound has exhibited antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in cells. This activity is essential in developing treatments for diseases associated with oxidative damage .

3. Molecular Docking Studies

Molecular docking studies have been conducted to predict the interactions between this compound and various biological targets. These studies help in understanding the compound's mechanism of action at the molecular level, guiding further modifications to enhance its efficacy .

Synthetic Applications

1. Synthesis of Chalcones

The compound serves as an intermediate in synthesizing chalcones, which are important in developing pharmaceuticals due to their anti-inflammatory and anticancer properties. The bromine and chlorine substituents enhance the reactivity of the compound, facilitating various chemical transformations .

2. Material Science

In materials science, derivatives of this compound are explored for their potential use in organic electronics and photonic devices due to their electronic properties. The incorporation of halogens can modify the electronic characteristics of materials, making them suitable for specific applications .

Case Studies

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing derivatives of this compound and evaluating their biological activities. The results indicated that certain derivatives exhibited enhanced inhibitory effects on MAO-B compared to the parent compound, highlighting the importance of structural modifications in drug design .

Case Study 2: Spectroscopic Analysis

Another investigation employed vibrational spectroscopy (FT-IR and FT-Raman) to analyze the molecular structure and confirm the identity of this compound. This study provided insights into the molecular interactions and stability of the compound, which are critical for its application in drug formulation .

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-4-chlorophenyl)propan-1-one depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The carbonyl group can form hydrogen bonds or participate in nucleophilic addition reactions, while the bromine and chlorine atoms can engage in halogen bonding or substitution reactions.

Vergleich Mit ähnlichen Verbindungen

- 1-(3-Bromo-4-fluorophenyl)propan-1-one

- 1-(3-Bromo-4-methylphenyl)propan-1-one

- 1-(3-Bromo-4-nitrophenyl)propan-1-one

Comparison: 1-(3-Bromo-4-chlorophenyl)propan-1-one is unique due to the presence of both bromine and chlorine atoms on the aromatic ring. This combination of halogens can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds with different substituents, this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications.

Biologische Aktivität

1-(3-Bromo-4-chlorophenyl)propan-1-one, with the chemical formula CHBrClO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrClO

- Molecular Weight : 247.516 g/mol

- CAS Number : 1261527-19-8

- LogP : 3.695 (indicating moderate lipophilicity)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown potential against several bacterial strains, suggesting its utility in developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, although specific mechanisms remain to be fully elucidated.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cell proliferation and survival.

- Signal Transduction Modulation : The compound could influence signaling pathways related to apoptosis and cell cycle regulation.

Case Studies and Experimental Data

A selection of studies highlights the biological activity and potential therapeutic applications of this compound:

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 1-(4-Bromophenyl)-2-chloroethanone | Structure | Moderate antimicrobial activity |

| 2-Bromo-1-(4-chlorophenyl)propan-1-one | Structure | Anticancer potential similar to the target compound |

Eigenschaften

IUPAC Name |

1-(3-bromo-4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNVRYXURNXFLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716657 | |

| Record name | 1-(3-Bromo-4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261527-19-8 | |

| Record name | 1-(3-Bromo-4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.